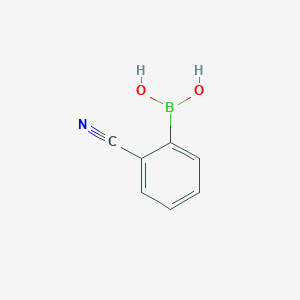

2-Cyanophenylboronic acid

Descripción general

Descripción

Está diseñado para liberar óxido nítrico a un ritmo más lento que otros diazeniumdiolatos disponibles, con una vida media para la liberación de óxido nítrico de aproximadamente 20 horas . Esta liberación lenta permite una entrega prolongada y constante de óxido nítrico a las células y los tejidos, lo que la hace útil en diversas configuraciones experimentales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

NOC-18 se sintetiza mediante la reacción de dietilentriamina con óxido nítrico en condiciones controladas. La reacción típicamente implica burbujear gas de óxido nítrico a través de una solución de dietilentriamina en un solvente adecuado, como metanol o etanol, a bajas temperaturas. El producto luego se purifica mediante técnicas de recristalización o cromatografía .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para NOC-18 no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio. El proceso implica aumentar las condiciones de reacción y optimizar los parámetros para garantizar una calidad y un rendimiento del producto constantes.

Análisis De Reacciones Químicas

Tipos de Reacciones

NOC-18 experimenta diversas reacciones químicas, principalmente involucrando la liberación de óxido nítrico. Los tipos de reacciones incluyen:

Descomposición: NOC-18 se descompone para liberar óxido nítrico de manera controlada.

Oxidación: En presencia de agentes oxidantes, NOC-18 puede sufrir reacciones de oxidación.

Reducción: NOC-18 puede reducirse en condiciones específicas, aunque esto es menos común.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Solventes: Metanol, etanol, agua.

Principales Productos Formados

El producto principal formado por la descomposición de NOC-18 es el óxido nítrico. Otros subproductos pueden incluir dietilentriamina y varios óxidos de nitrógeno, dependiendo de las condiciones de reacción .

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Role as a Boronic Acid Derivative

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are fundamental for synthesizing biaryl compounds. 2-Cyanophenylboronic acid has been effectively employed as a coupling partner in these reactions, facilitating the formation of complex organic molecules.

Case Study: Synthesis of Indenones

A notable application involves the reaction of this compound with alkynes and strained alkenes to produce substituted indenones or indanones. This [3 + 2] annulation reaction has been documented in Organic Letters, showcasing its utility in generating diverse molecular architectures .

| Reaction Type | Substrate | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Alkynes/Strained Alkenes | Substituted Indenones | Up to 95% |

Pharmaceutical Applications

2.1 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of perampanel, an antiepileptic drug currently undergoing clinical trials for multiple sclerosis and Parkinson's disease treatment .

| Drug Name | Active Ingredient | Application |

|---|---|---|

| Perampanel | This compound | Treatment of epilepsy, Parkinson's disease |

Material Science

3.1 Development of Functional Materials

The compound is also investigated for its potential in developing functional materials, including sensors and catalysts. The incorporation of boronic acids into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli.

Analytical Chemistry

4.1 Detection and Quantification

In analytical applications, this compound is utilized for detecting diols and sugars through boronate ester formation. This property is exploited in various biosensing technologies, allowing for sensitive detection methods.

Mecanismo De Acción

NOC-18 ejerce sus efectos liberando óxido nítrico, que es una molécula de señalización crítica en varios procesos biológicos. La liberación de óxido nítrico de NOC-18 ocurre a través de la descomposición del grupo diazeniumdiolato. El óxido nítrico luego interactúa con objetivos moleculares como la guanilato ciclasa soluble, lo que lleva a la formación de monofosfato de guanosina cíclico (cGMP). Esta vía da como resultado varios efectos fisiológicos, incluida la vasodilatación, la inhibición de la agregación plaquetaria y la modulación de la neurotransmisión .

Comparación Con Compuestos Similares

NOC-18 se compara con otros donantes de óxido nítrico como NOC-5, NOC-7 y NOC-12. Estos compuestos también liberan óxido nítrico pero difieren en sus tasas de liberación y vidas medias. NOC-18 es único debido a su vida media prolongada de aproximadamente 20 horas, lo que lo hace adecuado para experimentos que requieren una entrega sostenida de óxido nítrico .

Lista de Compuestos Similares

NOC-5: Un donante de óxido nítrico con una vida media más corta.

NOC-7: Otro donante de óxido nítrico con tasas de liberación intermedias.

Actividad Biológica

2-Cyanophenylboronic acid (CAS No. 138642-62-3) is a boronic acid derivative that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a cyano group and a boronic acid functional group, enables it to participate in several chemical reactions, particularly the Suzuki coupling reaction, which is pivotal in the synthesis of pharmaceuticals and organic materials.

- Molecular Formula : CHBNO

- Molecular Weight : 146.94 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption; not a blood-brain barrier permeant.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with biological targets. Its activity is often assessed in the context of its derivatives and analogs. Below are key findings related to its biological activity:

Anticancer Activity

Research indicates that compounds derived from this compound show potential anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific mechanisms often involve the modulation of protein interactions and enzymatic activities related to cancer progression.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects. Some studies suggest that it exhibits selective toxicity against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Inhibition of Enzymatic Activity

The compound has been reported to act as an inhibitor for certain enzymes, notably those involved in metabolic processes. For example, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals .

Research Findings and Case Studies

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with hydroxyl groups in biomolecules. This property is particularly relevant in enzyme inhibition where boronic acids can mimic natural substrates or intermediates.

Molecular Interactions

- Enzyme Inhibition : Boronic acids like this compound can bind to serine residues in active sites of enzymes, leading to inhibition.

- Protein Binding : The compound's ability to form complexes with proteins may alter their function and stability, impacting various biochemical pathways.

Propiedades

IUPAC Name |

(2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZNDDFVCGRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370391 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-62-3 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-cyanophenylboronic acid a unique reagent in organic synthesis?

A1: this compound distinguishes itself by acting as a three-carbon building block in rhodium-catalyzed annulations with alkynes and strained alkenes [, ]. This versatility allows for the construction of valuable cyclic structures like indenones and indanones. Notably, reactions with alkynoates even yield benzotropone, demonstrating its potential in forming complex ring systems [].

Q2: Could you elaborate on the mechanism by which this compound participates in these reactions?

A2: Research suggests that the reaction proceeds through the formation of an organorhodium(I) intermediate from this compound under rhodium catalysis []. This intermediate then undergoes intramolecular nucleophilic addition to the cyano group, ultimately leading to the formation of the cyclic product. This crucial step highlights the dual role of the cyano group, acting as both a directing group for the metal catalyst and a reactive site for cyclization [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.